molecular formula C11H16N2O B13526303 (3R)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol CAS No. 2277169-59-0

(3R)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol

Cat. No.: B13526303
CAS No.: 2277169-59-0
M. Wt: 192.26 g/mol
InChI Key: QIAXXHVLJQQATR-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with a hydroxyl group at the third position and an aminophenylmethyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (3R)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form various derivatives. For example, the aminophenyl group can be reduced to an amine using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the aminophenyl group, where the amino group is replaced by other nucleophiles such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst

    Substitution: Alkyl halides, nucleophiles such as halides or alkyl groups

Major Products

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted pyrrolidine derivatives

Scientific Research Applications

Chemistry

In chemistry, (3R)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis, where it can be used to introduce chirality into target molecules.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its structure allows it to mimic natural substrates, making it useful in probing the active sites of enzymes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows it to impart specific properties to polymers and other materials.

Mechanism of Action

The mechanism of action of (3R)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and π-π interactions with target proteins, while the pyrrolidine ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3R)-1-[(3-hydroxyphenyl)methyl]pyrrolidin-3-ol: Similar structure but with a hydroxyl group instead of an amino group.

    (3R)-1-[(3-methylphenyl)methyl]pyrrolidin-3-ol: Similar structure but with a methyl group instead of an amino group.

    (3R)-1-[(3-chlorophenyl)methyl]pyrrolidin-3-ol: Similar structure but with a chlorine atom instead of an amino group.

Uniqueness

(3R)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol is unique due to the presence of the aminophenyl group, which allows it to participate in specific interactions with biological targets. This makes it a valuable compound in the development of new drugs and materials.

Properties

CAS No.

2277169-59-0

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

(3R)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol

InChI

InChI=1S/C11H16N2O/c12-10-3-1-2-9(6-10)7-13-5-4-11(14)8-13/h1-3,6,11,14H,4-5,7-8,12H2/t11-/m1/s1

InChI Key

QIAXXHVLJQQATR-LLVKDONJSA-N

Isomeric SMILES

C1CN(C[C@@H]1O)CC2=CC(=CC=C2)N

Canonical SMILES

C1CN(CC1O)CC2=CC(=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.